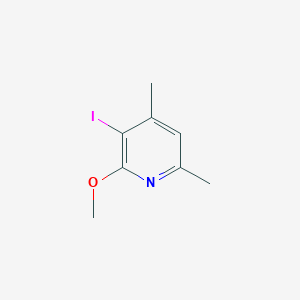

3-Iodo-2-methoxy-4,6-dimethylpyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-iodo-2-methoxy-4,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO/c1-5-4-6(2)10-8(11-3)7(5)9/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZXHYPNYAKRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 2 Methoxy 4,6 Dimethylpyridine and Analogs

Strategies for Constructing the 2-Methoxy-4,6-dimethylpyridine (B3267623) Core

The formation of the polysubstituted pyridine (B92270) ring is the foundational step in the synthesis of the target molecule. Various methodologies have been developed to assemble this core structure efficiently.

Cyclocondensation Approaches to Substituted Pyridines

Cyclocondensation reactions are a powerful and widely used method for the de novo synthesis of pyridine rings. youtube.combaranlab.orgstudylib.net These reactions typically involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. youtube.comacsgcipr.org

One of the most classic cyclocondensation methods is the Hantzsch pyridine synthesis. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate. nih.govresearchgate.net The initial product is a 1,4-dihydropyridine (B1200194), which can be oxidized to the corresponding pyridine using various oxidizing agents like nitric acid. youtube.com Variations of this method allow for the synthesis of a wide array of substituted pyridines. nih.govresearchgate.net For instance, the condensation of acetone (B3395972) with ammonia at high temperatures can yield 2,4,6-trimethylpyridine (B116444). youtube.com

Modern modifications of these classical reactions aim to improve yields and substrate scope. For example, the Bohlmann-Rahtz pyridine synthesis provides direct access to the aromatic pyridine without a separate oxidation step by using enamines and acetylenic ketones. acsgcipr.org These methods offer a versatile toolkit for constructing the fundamental 2,4,6-trimethylpyridine skeleton, a precursor to the desired 2-methoxy-4,6-dimethylpyridine core.

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, 2 eq. β-ketoester, Ammonia | Forms a 1,4-dihydropyridine intermediate requiring oxidation. youtube.comnih.govresearchgate.net |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine, Acetylenic ketone | Directly yields the aromatic pyridine. acsgcipr.org |

Alkylation and Arylation Routes to Methyl-Substituted Pyridines

Direct C-H alkylation and arylation of a pre-formed pyridine ring present an alternative strategy for introducing methyl substituents. However, due to the electron-deficient nature of the pyridine ring, classical Friedel-Crafts type alkylations are generally ineffective unless the ring is activated by electron-donating groups. youtube.com

More contemporary methods utilize radical alkylation or the functionalization of metalated pyridines. youtube.com For instance, radicals generated from the oxidation of carboxylic acids or aldehydes can add to pyridinium (B92312) salts to afford alkylated pyridines. youtube.com The regioselectivity of these reactions can be influenced by the nature of the radical and the substituents already present on the pyridine ring.

Another powerful approach involves the direct C-H functionalization of pyridines. For example, the Minisci reaction and its variants allow for the introduction of alkyl groups onto the electron-deficient pyridine ring using radical precursors. nih.gov Strategic use of blocking groups can control the regioselectivity of such reactions, directing alkylation to specific positions like C-4. nih.gov Palladium-catalyzed C-H arylation has also been shown to be effective for pyridine derivatives, offering a route to arylated pyridines. beilstein-journals.org

Furthermore, lithiation of substituted pyridines followed by reaction with an alkylating agent is a common method for introducing methyl groups. nih.gov The acidity of the α-protons of alkyl groups on the pyridine ring (picolines) allows for deprotonation with strong bases like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an electrophile such as methyl iodide. nih.govrsc.org

Introduction of the Methoxy (B1213986) Group: Etherification and Masked Pyridone Strategies

Introducing the 2-methoxy group can be achieved through several synthetic routes. A common method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C2 position with sodium methoxide (B1231860). researchgate.net For example, 2-chloropyridine (B119429) can be converted to 2-methoxypyridine (B126380) by reaction with sodium methoxide in refluxing methanol. researchgate.net

An alternative strategy involves the concept of pyridone tautomerism. 2-Hydroxypyridine (B17775) exists in equilibrium with its tautomeric form, 2-pyridone. nih.govyoutube.com This pyridone can be O-alkylated to introduce the methoxy group. However, direct alkylation often leads to a mixture of N- and O-alkylation products. To circumvent this, "masked pyridone" strategies can be employed. This involves using a protecting group on the nitrogen atom to favor O-alkylation, followed by deprotection.

Another approach is to construct the pyridine ring with the oxygen functionality already in place. For example, cyclocondensation reactions can be designed to yield a 2-hydroxypyridine or a 2-alkoxypyridine directly. The synthesis of 4-hydroxypyridines has been achieved through various routes, including the reaction of 1,3-diketones with ammonia followed by intramolecular condensation. google.comchemicalbook.com While this provides a hydroxyl group at the 4-position, similar principles can be applied to target the 2-position.

Regioselective Iodination at the C3 Position

With the 2-methoxy-4,6-dimethylpyridine core constructed, the next critical step is the regioselective introduction of an iodine atom at the C3 position. This is a challenging transformation due to the electronic properties of the substituted pyridine ring.

Overcoming Electronic Mismatches in Electrophilic Pyridine Halogenation

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. nih.govnih.gov The nitrogen atom deactivates the ring towards electrophiles. Furthermore, electrophilic attack, when it does occur, is typically directed to the C3 and C5 positions. The presence of an electron-donating methoxy group at C2 and methyl groups at C4 and C6 activates the ring, but also directs electrophilic attack towards the C3 and C5 positions.

Traditional electrophilic halogenation methods often require harsh conditions, such as using elemental halides with strong Brønsted or Lewis acids at high temperatures, and can result in mixtures of regioisomers. nih.gov To achieve high regioselectivity for the C3 position, more sophisticated methods are required. One strategy involves a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates. This temporarily transforms the electron-deficient pyridine into a more reactive, polarized alkene system that can undergo regioselective halogenation. nih.govchemrxiv.org

Harnessing Pyridine N-Oxides for Directed C-H Functionalization

A powerful and widely utilized strategy to control the regioselectivity of functionalization on the pyridine ring is through the use of pyridine N-oxides. acs.orgnih.govchemrxiv.org The N-oxide group is strongly activating and directs electrophilic attack to the C2 and C4 positions. However, it can also be used to facilitate functionalization at other positions through different mechanisms.

The formation of the pyridine N-oxide is typically achieved by oxidation of the parent pyridine with reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.gov Once formed, the N-oxide can be used in various C-H functionalization reactions. acs.orgrsc.orgresearchgate.net For instance, activation of the N-oxide with an electrophilic agent can make the pyridine ring susceptible to nucleophilic attack. nih.govacs.org

In the context of iodination, the N-oxide can be used to direct the introduction of iodine. While direct electrophilic iodination of the N-oxide would favor the C2 and C4 positions, it can be used in multi-step sequences to achieve C3 iodination. For example, the N-oxide can be used to direct lithiation at an adjacent position, followed by quenching with an iodine source. More advanced methods involve radical-based C-H iodination protocols that have been shown to be effective for a range of nitrogen-containing heterocycles, including pyridines and pyridones, leading to C3 and C5 iodination. scispace.comrsc.org

| Method | Key Intermediate/Reagent | Outcome |

|---|---|---|

| Electrophilic Halogenation | Elemental Halides, Lewis/Brønsted Acids | Often requires harsh conditions and can lead to regioisomeric mixtures. nih.gov |

| Zincke Imine Strategy | Zincke Imine Intermediate | Transforms pyridine into a reactive alkene system for regioselective halogenation. nih.govchemrxiv.org |

| Pyridine N-Oxide Directed Functionalization | Pyridine N-Oxide | Activates the pyridine ring and can be used in multi-step sequences for C3 iodination. acs.orgnih.govchemrxiv.org |

| Radical C-H Iodination | Radical Initiators | Effective for C3 and C5 iodination of pyridines and pyridones. scispace.comrsc.org |

Utility of Zincke Imine Intermediates in 3-Selective Halogenation Protocols

A significant challenge in pyridine chemistry is achieving regioselective C-H functionalization, particularly at the 3-position, due to the electronic properties of the heterocycle. A powerful strategy that circumvents this issue involves the temporary transformation of the pyridine ring into a more reactive, acyclic intermediate. This is achieved through a ring-opening, halogenation, and ring-closing sequence that utilizes Zincke imine intermediates. scispace.comtsijournals.comtandfonline.com

This methodology begins with the activation of the pyridine nitrogen, followed by nucleophilic attack and ring-opening to form a reactive azatriene, known as a Zincke imine. This synthetic maneuver converts the electron-deficient pyridine into a series of polarized alkenes, which are susceptible to electrophilic attack. tandfonline.com These intermediates then undergo highly regioselective halogenation with electrophilic halogen sources, such as N-iodosuccinimide (NIS), under mild conditions. scispace.comtsijournals.com The final step involves a ring-closing reaction, typically mediated by an ammonium salt like ammonium acetate, which reconstitutes the pyridine ring, now bearing a halogen at the 3-position. tandfonline.com

Experimental and computational studies have shown that the selectivity-determining step can vary depending on the halogen electrophile used. scispace.comtandfonline.com For iodination, C-I bond formation is reversible, and the subsequent deprotonation step dictates the high regioselectivity for the 3-position. tandfonline.com This one-pot protocol is broadly applicable to a diverse range of substituted pyridines and has proven effective for the late-stage functionalization of complex molecules. scispace.comgoogle.com

| Starting Pyridine | Halogenating Agent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylpyridine | NIS | 1. Tf₂O, HNBn₂, Collidine; 2. NIS; 3. NH₄OAc, EtOH, 60 °C | 3-Iodo-2-phenylpyridine | - | scispace.comgoogle.com |

| 3-Phenylpyridine | NIS | Acid-mediated halogenation and ring-closing | 3-Iodo-5-phenylpyridine | - | researchgate.net |

Phosphine-Mediated Halogenation via Phosphonium (B103445) Salt Displacement

Another innovative approach to pyridine functionalization involves the use of specially designed phosphine (B1218219) reagents. This method allows for the selective halogenation of unactivated pyridines by first installing a phosphonium salt onto the pyridine ring, which then acts as a leaving group that can be displaced by a halide nucleophile. organic-chemistry.org

The process is typically a two-step sequence. First, the pyridine substrate reacts with a phosphine reagent in the presence of an activator like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to form a stable pyridylphosphonium salt. These salts are selectively formed at the 4-position of the pyridine ring. In the second step, the phosphonium group is displaced by a halide anion, such as chloride from lithium chloride, through a nucleophilic aromatic substitution (SNAr) pathway. organic-chemistry.org

Computational studies indicate that the phosphine elimination is the rate-determining step of the C-halogen bond formation. organic-chemistry.org While this methodology has been developed for broad applicability in halogenating a range of pyridines, including complex pharmaceuticals, it is crucial to note that it is inherently selective for the 4-position. organic-chemistry.orgresearchgate.net Therefore, it provides a complementary strategy to methods that target the 2- or 3-positions but would not directly yield 3-iodo-2-methoxy-4,6-dimethylpyridine. The reactivity and success of the displacement are influenced by the electronic properties of the phosphonium salt and the substitution pattern of the pyridine. researchgate.net

| Pyridine Substrate | Phosphine Reagent | Halide Source | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine | Designed Heterocyclic Phosphine | LiCl or HCl | 4-Chloropyridine | Good | organic-chemistry.org |

| 3-Substituted Pyridines | Designed Heterocyclic Phosphine | LiCl | 4-Chloro-3-substituted Pyridines | Moderate to Good | organic-chemistry.org |

Metalation-Directed Iodination Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This technique relies on the use of a directed metalation group (DMG), which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho-position. rsc.org

In the context of synthesizing this compound, the methoxy group at the C-2 position serves as an effective DMG. The heteroatom of the methoxy group acts as a Lewis base, coordinating to a strong base like n-butyllithium. rsc.org This coordination facilitates the regioselective deprotonation of the pyridine ring at the nearest ortho-position, which is C-3, to form an aryllithium intermediate. This intermediate can then be trapped by an electrophile. rsc.org For the synthesis of the target compound, an iodine-containing electrophile such as molecular iodine (I₂) is introduced to quench the lithiated intermediate, installing an iodine atom exclusively at the C-3 position.

This approach offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution on an electron-rich pyridine ring. The power of the DMG overcomes the intrinsic electronic preferences of the ring, providing a reliable route to contiguously substituted pyridines.

| Substrate | Base | Electrophile (E+) | Product | Reference |

|---|---|---|---|---|

| 4-Methoxypyridine | Mesityllithium or PhLi | Various Electrophiles | 3-Substituted-4-methoxypyridine | |

| 2-Bromo-4-methoxypyridine | LDA | Various Electrophiles | 3-Substituted-2-bromo-4-methoxypyridine |

Sequential and Convergent Synthetic Routes to this compound

Beyond the direct functionalization of a pre-formed pyridine ring, this compound can be assembled through multi-step sequential or more streamlined convergent approaches.

A plausible sequential route involves the initial construction of the core heterocyclic structure, followed by successive functional group manipulations. This linear approach would begin with the synthesis of 2-hydroxy-4,6-dimethylpyridine. This precursor can be readily prepared via a condensation reaction between acetylacetone (B45752) and urea, often catalyzed by acid. Following the formation of the pyridinone, the next step is O-methylation of the hydroxyl group. This transformation can be challenging due to potential competition from N-methylation, but selective O-methylation can be achieved using reagents like diazomethane (B1218177) in the presence of tert-butanol. tandfonline.com With the 2-methoxy-4,6-dimethylpyridine scaffold in hand, the final step is the regioselective introduction of iodine at the C-3 position. This can be accomplished through an electrophilic iodination reaction using reagents such as N-iodosuccinimide (NIS), often with a catalytic amount of acid like trifluoroacetic acid to activate the substrate. rsc.org

In contrast, a convergent synthesis aims to construct the target molecule from several independently prepared fragments that are combined in the later stages of the synthesis. While a specific convergent route for this compound is not prominently documented, one can be conceptualized based on classic pyridine syntheses. For instance, a modified Hantzsch-type synthesis could be envisioned. tsijournals.comtandfonline.com This would involve a multi-component reaction combining a β-ketoester, an aldehyde, and an ammonia source to build the dihydropyridine core, which is subsequently oxidized to the pyridine. tsijournals.comtandfonline.com To arrive at the target structure convergently, one would require appropriately substituted starting materials that already contain the necessary methoxy, methyl, and iodo functionalities, or precursors thereof, which would be assembled in a single key step. Such strategies are prized for their efficiency and ability to rapidly generate structural diversity.

Reaction Pathways and Mechanistic Insights of 3 Iodo 2 Methoxy 4,6 Dimethylpyridine

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site on the pyridine (B92270) ring for many transformations due to its lower bond dissociation energy compared to C-Br, C-Cl, or C-H bonds. wikipedia.org This reactivity is central to its application in cross-coupling chemistry.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for constructing C-C bonds. The aryl iodide in 3-Iodo-2-methoxy-4,6-dimethylpyridine makes it an excellent substrate for these transformations. The general mechanism for these reactions involves a catalytic cycle beginning with the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govyonedalabs.com

Suzuki-Miyaura Reaction: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used for creating biaryl structures. Studies on related polysubstituted pyridine systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have demonstrated that Suzuki-Miyaura couplings are effective for introducing aryl groups onto the pyridine core. beilstein-journals.org The reaction conditions are generally mild and tolerant of various functional groups.

Sonogashira Reaction: The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. numberanalytics.comgold-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base, such as an amine. organic-chemistry.orgnrochemistry.comwikipedia.org The reactivity order for the halide is I > OTf > Br >> Cl, making the iodo-substituted pyridine an ideal candidate for this transformation. nrochemistry.comwikipedia.org

Negishi Reaction: In the Negishi coupling, an organozinc reagent is coupled with the aryl halide. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition, transmetalation from the organozinc compound to the palladium center, and subsequent reductive elimination. numberanalytics.commit.eduacs.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Catalyst/Precatalyst | Base | Solvent(s) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, Water |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | THF, DMF |

| Negishi | Organozinc Halide (R-ZnX) | Pd(PPh₃)₄, Ni(acac)₂ | Not required | THF, Dioxane |

Nucleophilic aromatic substitution (SNAr) on pyridine rings is highly regioselective. The electron-withdrawing nature of the ring nitrogen atom activates the positions ortho (C2, C6) and para (C4) to it for nucleophilic attack. youtube.com This is because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. youtube.com

In this compound, the iodine atom is at the C3 position, which is meta to the ring nitrogen. Nucleophilic attack at the C3 position does not allow for resonance stabilization of the negative charge onto the nitrogen atom. youtube.com Consequently, direct SNAr displacement of the iodide at the C3 position is generally disfavored and requires harsh conditions or alternative mechanisms, such as those involving pyridyne intermediates.

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. wikipedia.org For aryl iodides, this transformation can be achieved through various methods. Catalytic hydrogenolysis, using a transition metal catalyst like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂, formate (B1220265) salts), is a common and efficient method. Radical-based reductions are also possible, often initiated by photoredox catalysts or radical initiators, which convert the aryl iodide into an aryl radical that then abstracts a hydrogen atom from a donor molecule. organic-chemistry.orgresearchgate.netmdpi.com Given the high reactivity of the C-I bond, selective deiodination of this compound can be readily accomplished under mild conditions, leaving other functional groups intact. wikipedia.org

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C2 position also offers opportunities for synthetic transformations, including demethylation to form a pyridone or displacement via nucleophilic substitution.

The cleavage of aryl methyl ethers to their corresponding phenols (or pyridones in this case) is a standard transformation in organic synthesis. For this compound, demethylation would yield 3-Iodo-4,6-dimethyl-2(1H)-pyridone. This can be achieved using various reagents that cleave the methyl-oxygen bond. Commonly employed reagents include strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net Another effective method involves using molten pyridinium (B92312) hydrochloride, which acts as an acid catalyst at high temperatures. researchgate.net In some cases, reaction of a methoxypyridine with an alkyl iodide can lead to N-alkylation followed by demethylation to yield an N-alkylpyridone. researchgate.net

The C2 position, being ortho to the ring nitrogen, is electronically activated for nucleophilic aromatic substitution. youtube.com The methoxy group, while not as reactive a leaving group as a halide, can be displaced by strong nucleophiles, particularly amines, under appropriate conditions. ntu.edu.sg This direct amination reaction provides a pathway to 2-amino-3-iodo-4,6-dimethylpyridine derivatives. Recent developments have shown that systems like sodium hydride with lithium iodide can facilitate the nucleophilic amination of methoxypyridines, even without strong electron-withdrawing groups on the ring. ntu.edu.sgresearchgate.netntu.edu.sg This SNAr reaction competes with other potential substitution pathways and offers a transition-metal-free method for introducing nitrogen nucleophiles at the activated C2 position. researchgate.net

Reactivity Modulations by the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a key determinant of its reactivity, serving as a site for both protonation and alkylation, leading to the formation of pyridinium salts. Furthermore, this nitrogen can be oxidized to an N-oxide, which significantly alters the electron distribution within the pyridine ring and, consequently, its reactivity towards various reagents.

The formation of pyridinium salts via quaternization is a fundamental reaction of pyridines. This process involves the nucleophilic attack of the pyridine nitrogen on an electrophilic carbon, typically an alkyl halide. The rate and success of this reaction are highly dependent on the steric and electronic environment around the nitrogen atom.

For this compound, the presence of methyl groups at the 4- and 6-positions introduces steric hindrance around the nitrogen atom. This steric bulk can impede the approach of alkylating agents, potentially slowing down the rate of quaternization compared to less substituted pyridines. nih.gov Studies on related systems, such as 2,4,6-collidine, have shown that significant steric hindrance can necessitate more forcing reaction conditions for quaternization to occur. nih.gov However, the electronic effects of the substituents also play a crucial role. The 2-methoxy group and the 4,6-dimethyl groups are electron-donating, which increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity. This electronic activation can partially counteract the steric hindrance.

The quaternization of pyridines is a well-established synthetic transformation, and various alkylating agents can be employed. The reaction typically proceeds via an SN2 mechanism, where the pyridine nitrogen acts as the nucleophile.

| Factor | Influence on Quaternization | Rationale |

|---|---|---|

| Steric Hindrance | Decreases reaction rate | The 4- and 6-methyl groups sterically hinder the approach of the alkylating agent to the nitrogen atom. nih.govnih.gov |

| Electronic Effects | Increases reaction rate | The electron-donating 2-methoxy and 4,6-dimethyl groups increase the nucleophilicity of the pyridine nitrogen. |

| Nature of Alkylating Agent | Affects reaction rate and yield | Less bulky and more reactive alkylating agents (e.g., methyl iodide) will react faster than bulkier or less reactive ones. nih.gov |

| Solvent | Influences reaction rate | Polar aprotic solvents are generally preferred for SN2 reactions. |

The resulting pyridinium salts are themselves valuable synthetic intermediates, with the positively charged nitrogen atom further activating the pyridine ring towards nucleophilic attack.

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is another important transformation that significantly alters the reactivity of the pyridine ring. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. arkat-usa.org The N-oxide functionality introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which has profound effects on the electronic distribution within the ring.

The N→O bond in pyridine N-oxides is highly polar and can be described by resonance structures that place a partial positive charge on the C2, C4, and C6 positions of the pyridine ring. thieme-connect.de This makes these positions more susceptible to nucleophilic attack. Conversely, the oxygen atom can donate electron density back into the ring, making the ring more reactive towards electrophiles than the parent pyridine, particularly at the C4 position.

In the case of this compound N-oxide, the presence of the electron-donating methoxy and methyl groups would further enhance the electron density of the ring, making it even more susceptible to electrophilic attack. The directing effects of the substituents would need to be considered in predicting the regioselectivity of such reactions. For instance, nitration of substituted pyridine N-oxides often occurs at the 4-position. arkat-usa.org

The presence of substituents also influences the N-oxidation reaction itself. Electron-donating groups, like the methoxy and methyl groups in the target molecule, generally facilitate N-oxidation by increasing the electron density on the nitrogen atom. nih.gov Conversely, electron-withdrawing groups can deactivate the nitrogen towards oxidation. rsc.org

| Position | Reactivity Change upon N-Oxidation | Reason |

|---|---|---|

| C2, C6 | Increased susceptibility to nucleophilic attack | Development of partial positive charge due to the N+-O- dipole. thieme-connect.de |

| C4 | Increased susceptibility to both nucleophilic and electrophilic attack | Development of partial positive charge and enhanced electron density from the N-oxide oxygen. arkat-usa.orgnih.gov |

| C3, C5 | Less affected compared to C2, C4, and C6 | Electronic effects of the N-oxide are less pronounced at these positions. |

Impact of Methyl Substituents on Reaction Regio- and Chemoselectivity

The two methyl groups at the 4- and 6-positions of this compound play a significant role in directing the outcome of chemical reactions. Their influence is a combination of steric and electronic effects.

Electronically, methyl groups are weakly electron-donating through hyperconjugation, which can influence the reactivity of the pyridine ring towards electrophilic substitution. For instance, in electrophilic aromatic substitution reactions on pyridine derivatives, the presence of electron-donating groups can significantly lower the activation energy required for the reaction. youtube.com

Sterically, the methyl groups can hinder reactions at adjacent positions. As discussed in the context of quaternization, the 6-methyl group can sterically shield the nitrogen atom. nih.gov Similarly, both the 4- and 6-methyl groups can influence the regioselectivity of substitution reactions on the pyridine ring by sterically blocking the approach of reagents to the C5 position.

Detailed Mechanistic Elucidation of Novel Reactions

While specific novel reactions of this compound are not extensively documented in the literature, its structure suggests potential for a variety of transformations. The elucidation of the mechanisms of such reactions would rely on a combination of experimental and computational methods.

The presence of the iodo substituent at the 3-position and the methoxy group at the 2-position makes this molecule a potential substrate for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. The mechanism of these reactions would involve the oxidative addition of a palladium(0) catalyst to the C-I bond, followed by transmetalation and reductive elimination. The electronic properties of the methoxy and methyl groups would influence the rate of these steps.

Furthermore, the pyridine ring itself can participate in cycloaddition reactions. The specific substitution pattern of this compound could lead to novel cycloaddition pathways with unique regio- and stereoselectivity. Detailed mechanistic studies, including kinetic analysis, isotope labeling experiments, and computational modeling, would be necessary to fully understand the intricacies of these potential transformations.

Advanced Derivatization and Functional Group Interconversions

Expanding the Structural Diversity via C-I Bond Reactivity

The carbon-iodine bond at the C3 position is the most labile site for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This reactivity allows for the direct and modular installation of a wide array of substituents, significantly expanding the structural diversity of the pyridine (B92270) core.

Palladium-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds at the C3 position of the iodopyridine scaffold. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are routinely employed to introduce aryl, vinyl, alkynyl, and amino functionalities.

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the iodopyridine and various organoboron compounds, typically aryl or vinyl boronic acids and their esters. frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. For instance, the coupling of sterically hindered arylboronic esters with substituted iodopyridines has been successfully demonstrated, highlighting the robustness of this method for creating complex biaryl structures. researchgate.net

The Sonogashira coupling provides a direct route to 3-alkynylpyridine derivatives by reacting the iodopyridine with a terminal alkyne. nih.govgold-chemistry.orgorganic-chemistry.orgnih.govscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.orgorganic-chemistry.org The resulting alkynylpyridines are valuable intermediates for further transformations, including the synthesis of fused heterocyclic systems.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 3-amino-pyridine derivatives from the corresponding iodopyridine. wikipedia.orgacsgcipr.orglibretexts.orgrug.nlresearchgate.net This reaction has a broad scope, accommodating a wide variety of primary and secondary amines as coupling partners. The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating different amine substrates. rug.nl

Other notable cross-coupling reactions include the Heck reaction , which couples the iodopyridine with alkenes, wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net and the Stille and Negishi couplings , which utilize organotin and organozinc reagents, respectively, to introduce diverse organic fragments.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C3-Functionalization This table presents typical conditions for various cross-coupling reactions based on general literature procedures for similar aryl iodides.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | 80-110 |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-70 |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, BINAP/Xantphos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-120 |

| Heck | R-CH=CH₂ | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

The functional groups installed at the C3 position, particularly through Sonogashira coupling, serve as ideal precursors for intramolecular cyclization reactions to construct fused heterocyclic systems. These annulation strategies lead to the formation of valuable bicyclic heteroaromatics such as furopyridines and thienopyridines.

Synthesis of Furopyridines: A common strategy for constructing the furo[3,2-b]pyridine (B1253681) core involves a Sonogashira coupling of a 3-iodopyridine (B74083) derivative with a terminal alkyne bearing a hydroxyl group (e.g., a propargyl alcohol), followed by a base- or metal-catalyzed intramolecular cyclization (5-endo-dig). semanticscholar.orgrsc.org For example, reacting 3-iodo-2-methoxypyridine (B40976) analogues with suitable terminal alkynes in the presence of a palladium catalyst and a base can trigger a cascade process, yielding the furo[3,2-b]pyridine skeleton directly. semanticscholar.org

Synthesis of Thienopyridines: Similarly, the thieno[3,2-b]pyridine (B153574) system can be accessed through intramolecular cyclization pathways. nih.govmdpi.comekb.egresearchgate.netrsc.org One approach involves introducing a sulfur-containing substituent at the C3 position, which can then undergo cyclization with a suitably functionalized adjacent group. Alternatively, a pre-functionalized thiophene (B33073) can be coupled to the C3 position via a Suzuki or Stille reaction, followed by subsequent ring-forming reactions. The synthesis of thieno[2,3-b]pyridines often starts from appropriately substituted pyridine-2(1H)-thiones which undergo cyclization with reagents like chloroacetonitrile. researchgate.net

Iodine-mediated intramolecular electrophilic aromatic cyclization of precursors derived from the iodopyridine can also be a powerful tool for constructing fused systems like quinolines or other annulated pyridines. acs.orgmdpi.com

Functionalization of the Methoxy (B1213986) Group and its Transformations

The methoxy group at the C2 position, while generally stable, can be selectively cleaved to unveil a pyridone functionality. This transformation is significant as it alters the electronic properties and hydrogen bonding capabilities of the molecule. The most common method for O-demethylation of aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃). This reagent readily forms a complex with the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. Other reagents capable of cleaving aryl methyl ethers include pyridinium (B92312) hydrochloride at high temperatures or hydroiodic acid (HI).

Side-Chain Modifications at the Methyl Positions

The two methyl groups at the C4 and C6 positions offer sites for side-chain functionalization, primarily through free-radical halogenation or oxidation.

Benzylic Bromination: The methyl groups can be selectively halogenated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., using AIBN or light). daneshyari.comresearchgate.netnih.gov In unsymmetrical dimethylpyridines, the regioselectivity of bromination is influenced by the electronic effects of the pyridine nitrogen, which is deactivating. Generally, the methyl group furthest from the nitrogen atom (C4-methyl) would be expected to react preferentially. daneshyari.com Careful control of stoichiometry is necessary to favor mono-bromination over di- or tri-bromination. The resulting bromomethylpyridines are versatile intermediates for subsequent nucleophilic substitution reactions. Lewis acid catalysis can also promote benzylic bromination under milder conditions. nih.gov

Oxidation: The methyl groups can be oxidized to afford aldehydes, carboxylic acids, or alcohols. Selective oxidation of one methyl group over the other can be challenging and often depends on the specific oxidant and reaction conditions used. nih.govijcce.ac.irmdpi.commdpi.comresearchgate.net Catalytic systems, including those based on vanadium oxide or 4-N,N-dimethylaminopyridine (DMAP) with molecular oxygen, have been developed for the oxidation of methylpyridines. ijcce.ac.irmdpi.com The C4-methyl group is generally more susceptible to oxidation than the C6-methyl group due to electronic factors.

Selective Functionalization at Unsubstituted Ring Positions (e.g., C5)

The C5 position is the only unsubstituted carbon on the pyridine ring, making it a target for further functionalization, although it is sterically hindered by the adjacent methyl groups.

Electrophilic Aromatic Substitution: The pyridine ring in 3-iodo-2-methoxy-4,6-dimethylpyridine is electron-rich due to the presence of the methoxy and two methyl groups, which are all ortho, para-directing. These groups collectively activate the C5 position towards electrophilic attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially occur at this site, provided a sufficiently reactive electrophile is used to overcome the steric hindrance imposed by the flanking C4 and C6 methyl groups. Electrophilic bromination using reagents like N-bromosuccinimide in the presence of an acid catalyst can lead to ring bromination instead of side-chain bromination. google.com

Directed Ortho-Metalation: While less common for C5 functionalization in this specific substitution pattern, directed ortho-metalation (DoM) is a powerful tool for regioselective deprotonation and subsequent quenching with an electrophile. However, in this molecule, the powerful directing effect of the C2-methoxy group would strongly favor lithiation at the C3 position. Since this position is already occupied by an iodine atom, a halogen-metal exchange would be the more likely outcome upon treatment with an organolithium reagent. Functionalization at C5 via a deprotonation strategy would likely require specialized directing groups or reaction conditions that can override the inherent reactivity patterns of the substrate.

Spectroscopic and Crystallographic Analyses for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 3-Iodo-2-methoxy-4,6-dimethylpyridine structure can be achieved.

While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on established principles and data from analogous structures.

The ¹H NMR spectrum is expected to show four distinct singlet signals, as there are no adjacent protons to cause spin-spin coupling.

The lone aromatic proton at the C5 position would appear as a singlet, likely in the δ 6.5-7.5 ppm range.

The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet, typically around δ 3.8-4.0 ppm.

The two methyl groups at the C4 and C6 positions would also appear as distinct singlets, expected in the δ 2.2-2.6 ppm region. The subtle difference in their electronic environment may allow for their resolution.

The ¹³C NMR spectrum should display eight unique resonances corresponding to each carbon atom in the molecule. The iodine atom's heavy atom effect, along with the electronic contributions of the methoxy and methyl groups, dictates the chemical shifts. The expected assignments are based on the analysis of substituted pyridine (B92270) systems. chempap.org

Predicted ¹H and ¹³C NMR Data for this compound | Atom | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | | :--- | :--- | :--- | :--- | | C2 | Pyridine Ring | - | 160-165 | | C3 | Pyridine Ring | - | 85-95 | | C4 | Pyridine Ring | - | 150-155 | | C5 | Pyridine Ring | Singlet | 6.5-7.5 | 115-125 | | C6 | Pyridine Ring | - | 155-160 | | C4-CH₃ | Methyl | Singlet | 2.2-2.6 | 20-25 | | C6-CH₃ | Methyl | Singlet | 2.2-2.6 | 18-23 | | O-CH₃ | Methoxy | Singlet | 3.8-4.0 | 55-60 |

Two-dimensional NMR experiments are crucial for confirming the connectivity established by 1D NMR.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the proposed structure of this compound, no cross-peaks would be expected in a COSY spectrum, as all proton environments are isolated from each other by quaternary carbons or heteroatoms. This absence of correlation would itself be a key piece of structural evidence.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. This would definitively link the proton signals to their corresponding carbon atoms. For instance, the aromatic proton signal would show a correlation to the C5 carbon signal, and each of the three methyl proton singlets would correlate to their respective methyl carbon signals.

Expected Key HMBC Correlations for Structural Confirmation

| Proton Signal | Expected Carbon Correlations (2-3 bonds away) | Structural Information Confirmed |

|---|---|---|

| H5 | C3, C4, C6, C4-CH₃ | Position of the sole ring proton and its relation to the substituted carbons. |

| C4-CH₃ | C3, C4, C5 | Placement of the C4-methyl group adjacent to the iodine at C3 and the proton at C5. |

| C6-CH₃ | C5, C6, C2 | Placement of the C6-methyl group adjacent to the nitrogen and the proton at C5. |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₈H₁₀INO), the exact mass of the molecular ion (M⁺) is calculated to be 262.9807 g/mol .

Upon electron ionization, the molecule is expected to undergo predictable fragmentation pathways. The presence of the iodine atom, a good leaving group as a radical, is expected to produce a prominent fragment.

A peak corresponding to the loss of an iodine radical ([M-127]⁺) at m/z 136 would be a significant indicator. whitman.edu

Cleavage of a methyl group from one of the aromatic positions or the methoxy group would result in an [M-15]⁺ peak at m/z 248.

Loss of the methoxy group as a radical would generate an [M-31]⁺ fragment at m/z 232.

The base peak in the spectrum could correspond to either the molecular ion or one of the stable fragment ions.

Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Fragment Lost |

|---|---|---|

| 263 | [M]⁺ | (Molecular Ion) |

| 248 | [M-CH₃]⁺ | Methyl Radical (•CH₃) |

| 232 | [M-OCH₃]⁺ | Methoxy Radical (•OCH₃) |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure by mapping electron density to determine the precise spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While crystallographic data for this compound itself is not available, data for the closely related isomer, 2-Iodo-3-methoxy-6-methylpyridine , offers valuable insight into the expected solid-state conformation. nih.gov In the structure of this isomer, the pyridine ring is essentially planar. nih.gov It crystallizes in the triclinic space group P-1 with three independent molecules in the asymmetric unit. nih.gov This suggests that this compound would likely also feature a planar pyridine core with the substituents lying close to this plane. The analysis would confirm the substitution pattern and reveal details about crystal packing, such as potential π-stacking or other non-covalent interactions.

Crystallographic Data for the Related Isomer: 2-Iodo-3-methoxy-6-methylpyridine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₈INO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7974 (9) |

| b (Å) | 10.8302 (12) |

| c (Å) | 16.2898 (18) |

| α (°) | 106.093 (1) |

| β (°) | 90.633 (1) |

| γ (°) | 103.636 (1) |

| Volume (ų) | 1280.2 (2) |

Note: The data presented is for the isomer 2-Iodo-3-methoxy-6-methylpyridine and serves as an illustrative example.

Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy in Confirming Functional Groups and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected. Analysis of related substituted pyridines helps in assigning these bands. chempap.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. As a substituted aromatic system, this compound is expected to exhibit strong absorptions in the UV region corresponding to π → π* transitions within the pyridine ring. The exact position of the absorption maximum (λ_max) and its intensity are influenced by the electronic effects of the iodo, methoxy, and dimethyl substituents.

Expected Spectroscopic Data from IR and UV-Vis Analyses

| Spectroscopy Type | Expected Feature | Approximate Wavenumber / Wavelength |

|---|---|---|

| IR | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch (CH₃) | 2850-3000 cm⁻¹ |

| IR | C=C and C=N Ring Stretching | 1450-1600 cm⁻¹ |

| IR | C-O Stretch (Methoxy) | 1050-1250 cm⁻¹ |

| IR | C-I Stretch | 500-600 cm⁻¹ |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

There is no available research detailing the use of quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, to elucidate the reaction mechanisms involving 3-Iodo-2-methoxy-4,6-dimethylpyridine. Such studies would be invaluable for understanding the intricacies of its synthesis and subsequent chemical transformations. For instance, computational modeling could predict transition states and activation energies for reactions like nucleophilic aromatic substitution or cross-coupling reactions, providing insights that are difficult to obtain through experimental means alone.

Prediction and Analysis of Regioselectivity and Stereoselectivity in Pyridine (B92270) Functionalization

The regioselectivity and stereoselectivity of functionalizing the pyridine ring in this compound have not been computationally explored. Theoretical calculations could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic chemists in designing reactions to achieve specific isomers. The steric and electronic effects of the iodo, methoxy (B1213986), and dimethyl groups would significantly influence the outcome of such reactions, and computational analysis could quantify these influences.

Electronic Structure Analysis and Reactivity Descriptors (e.g., frontier molecular orbitals, charge distribution, sigma-holes)

A detailed analysis of the electronic structure of this compound is not present in the current body of scientific literature. Such an analysis would involve the calculation of various reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. These calculations would indicate the molecule's potential as an electron donor or acceptor.

Charge Distribution: Mapping the electrostatic potential and calculating atomic charges would reveal the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and reactive sites.

Sigma-holes: The iodine atom in this compound would likely possess a sigma-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom. Computational analysis could characterize the strength and directionality of this sigma-hole, which is crucial for understanding its potential for halogen bonding and other non-covalent interactions.

A hypothetical data table for such properties is presented below to illustrate what such research might uncover.

| Reactivity Descriptor | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Mulliken Charge on N | -0.45 e | Suggests a likely site for electrophilic attack |

| Max Electrostatic Potential on I | +25 kcal/mol | Indicates a significant sigma-hole for halogen bonding |

Note: The values in this table are purely illustrative and are not based on actual calculations.

Conformational Analysis and Molecular Dynamics Simulations of Pyridine Derivatives

There are no published studies on the conformational analysis or molecular dynamics simulations of this compound or its derivatives. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, particularly concerning the orientation of the methoxy group relative to the pyridine ring. Molecular dynamics simulations could provide insights into the behavior of this molecule in different solvent environments and its dynamic interactions with other molecules, which would be particularly relevant for understanding its behavior in a biological or materials science context.

Research Applications and Future Perspectives of 3 Iodo 2 Methoxy 4,6 Dimethylpyridine

Utilization as a Versatile Synthetic Building Block in Complex Molecule Synthesis

Substituted iodopyridines are highly valued as intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. The iodine atom in 3-Iodo-2-methoxy-4,6-dimethylpyridine serves as an excellent leaving group and a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This functionality is particularly crucial in transition-metal-catalyzed cross-coupling reactions.

The reactivity of the iodine substituent makes it an ideal substrate for a variety of coupling reactions, which are fundamental to the construction of complex molecular architectures found in pharmaceuticals and natural products. rsc.org

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acids/esters) | C-C (Aryl-Aryl) | Synthesis of biaryl compounds for medicinal chemistry and materials science. |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkyne) | Creation of conjugated systems for electronic materials and pharmaceutical precursors. |

| Heck Coupling | Alkene | C-C (Aryl-Alkene) | Formation of substituted styrenes and other vinylated aromatic systems. |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) | Synthesis of arylamines, a common motif in pharmacologically active molecules. |

| Ullmann Coupling | Alcohol, Thiol, or Amine | C-O, C-S, C-N | Formation of diaryl ethers, thioethers, and amines, often used in drug scaffolds. |

The methoxy (B1213986) and dimethyl groups on the pyridine (B92270) ring also play a critical role by influencing the electronic properties and steric environment of the molecule, which can affect reaction rates and regioselectivity. nih.gov The 2-methoxy group, in particular, can modulate the basicity of the pyridine nitrogen, a factor that can be crucial in preventing catalyst poisoning or directing metallation reactions. nih.gov

Development of Novel Ligands in Catalysis and Organometallic Chemistry

Pyridine-based structures are fundamental components of ligands used in catalysis and organometallic chemistry. researchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for a wide range of transition metals. The substituents on the ring are crucial for tuning the ligand's properties.

For this compound, the substituents could offer several advantages in ligand design:

Steric Hindrance : The methyl groups at the 4- and 6-positions provide steric bulk around the pyridine nitrogen, which can influence the coordination geometry of a metal center and enhance the selectivity of catalytic reactions.

Electronic Tuning : The electron-donating methyl groups and the electron-withdrawing/donating nature of the methoxy group can modify the electron density at the nitrogen atom, thereby altering the ligand's σ-donating and π-accepting properties. This electronic tuning is vital for optimizing the performance of a catalyst.

Post-Coordination Functionalization : The iodo group at the 3-position can be used for further modification after the pyridine has been coordinated to a metal center. This allows for the synthesis of complex, multidentate ligands or the attachment of the catalyst to a solid support.

Chemical Probes and Scaffolds for Non-Clinical Medicinal Chemistry Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Substituted pyridines are recognized for their ability to engage in various biological interactions, and their derivatives are continually explored for novel therapeutic applications. nih.gov

Although no specific biological activity has been reported for this compound, its structure suggests it could serve as a valuable scaffold or chemical probe in non-clinical research. The different functional groups allow for systematic modification to explore structure-activity relationships (SAR). For instance, the iodine atom could be replaced with various other groups via cross-coupling to generate a library of analogues for screening against biological targets. The methoxy and methyl groups provide a stable core with defined steric and electronic features that can be used to optimize binding affinity and selectivity for proteins or enzymes.

Precursor for Agrochemical Research

Pyridine derivatives are integral to the agrochemical industry, forming the core structure of many herbicides, insecticides, and fungicides. researchgate.netnih.gov The development of new agrochemicals often involves the synthesis and screening of libraries of substituted heterocyclic compounds.

This compound represents a potential starting point for the discovery of new agrochemicals. chemimpex.comchemimpex.com Its utility stems from the ability to use the reactive iodine handle to introduce diverse functionalities, allowing researchers to rapidly create a range of derivatives for biological testing. nih.govacs.org The specific substitution pattern of the pyridine ring can lead to compounds with desirable properties such as enhanced efficacy, improved crop selectivity, or a more favorable environmental degradation profile. nih.gov

Potential in Materials Science Applications

Pyridine-containing molecules are explored in materials science for their electronic and optical properties. They can be incorporated into organic light-emitting diodes (OLEDs), sensors, and functional polymers. researchgate.net The key to these applications lies in the ability to create extended π-conjugated systems, for which iodo-aromatic compounds are excellent precursors.

Through reactions like the Sonogashira or Suzuki couplings, this compound could be used to synthesize larger, conjugated molecules. The pyridine nitrogen can also be used to coordinate with metals to form luminescent complexes or to create self-assembling supramolecular structures. The methoxy and methyl groups can improve the solubility and processability of the resulting materials, which is a critical factor for their incorporation into devices.

Exploration of New Methodologies for Pyridine Functionalization

The synthesis of polysubstituted pyridines like this compound is a challenge that drives the development of new synthetic methods. Research into its preparation would likely focus on achieving high regioselectivity in the functionalization of a pre-existing 2-methoxy-4,6-dimethylpyridine (B3267623) core.

Developing methods for the selective iodination at the C3 position of such an electron-rich pyridine ring is a topic of significant interest. rsc.org Methodologies could involve direct C-H iodination using radical-based protocols or electrophilic iodination reagents, where the directing effects of the existing methoxy and methyl groups would be studied. rsc.orgmdpi.com Success in this area contributes to the broader field of heterocyclic chemistry by providing more efficient and selective tools for creating complex pyridine-based molecules. mdpi.com

Perspectives on Sustainable Synthesis and Derivatization

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. The synthesis of functionalized pyridines is increasingly moving towards methods that reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net

Future research on the synthesis of this compound and its derivatives would likely explore sustainable approaches such as:

Catalyst-free reactions : Utilizing photochemical or microwave-assisted methods to drive reactions without the need for transition metal catalysts. researchgate.netnih.govacs.org

One-pot multicomponent reactions : Designing syntheses where multiple starting materials react in a single vessel to form the final product, reducing the need for intermediate purification steps and minimizing solvent use. nih.govacs.org

Use of greener solvents : Employing water, ethanol, or other environmentally benign solvents instead of traditional volatile organic compounds. researchgate.net

Heterogeneous catalysis : Using solid-supported catalysts that can be easily recovered and recycled, reducing waste and cost. nih.gov

Adopting these principles would not only make the production of this building block more environmentally friendly but also align with the broader goals of sustainable development in the chemical industry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-4,6-dimethylpyridine |

| 4-iodo-2-methoxy-3,5-dimethylpyridine |

Q & A

Basic Question: What are the key synthetic strategies for preparing 3-Iodo-2-methoxy-4,6-dimethylpyridine?

Methodological Answer:

The synthesis typically involves iodination of a pre-functionalized pyridine scaffold. For example, iodination of 2-methoxy-4,6-dimethylpyridine using N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or TFA) can introduce iodine at the 3-position . Critical considerations include:

- Regioselectivity: Steric and electronic effects of the methoxy and methyl groups guide iodination to the 3-position.

- Purification: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often required due to the compound’s sensitivity to light and air .

Advanced Question: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The 3-iodo group is primed for Suzuki-Miyaura or Stille couplings, but steric hindrance from the 4,6-dimethyl groups may reduce reaction efficiency. Strategies to mitigate this include:

- Catalyst Optimization: Use of bulky ligands (e.g., XPhos) with Pd catalysts to stabilize intermediates .

- Temperature Control: Elevated temperatures (80–100°C) improve reaction rates but may risk decomposition.

Data from analogous compounds (e.g., 4-Fluoro-3-iodo-2-methoxypyridine) show that electron-withdrawing substituents (e.g., methoxy) enhance oxidative addition kinetics, while methyl groups slow transmetalation .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: H NMR reveals distinct splitting patterns: the methoxy group (~δ 3.9 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR identifies iodine’s deshielding effect (~δ 90–100 ppm for C-I) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]) and fragmentation patterns (e.g., loss of I or CH3 groups).

- X-ray Crystallography: Resolves regiochemistry and steric interactions, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced Question: How can contradictory reactivity data in substitution reactions of this compound be resolved?

Methodological Answer:

Contradictions often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. elimination). Case studies of similar iodopyridines suggest:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor substitution, while nonpolar solvents promote elimination .

- Base Selection: Weak bases (K2CO3) minimize deiodination, whereas strong bases (NaH) may trigger side reactions .

For example, in reactions with NaN3, conflicting yields (40–70%) were resolved by optimizing reaction time (12–24 hrs) and iodine scavengers (e.g., CuI) .

Basic Question: What are the stability and storage requirements for this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials under inert gas (Ar/N2) to prevent photodehalogenation .

- Temperature: –20°C for long-term storage; avoid repeated freeze-thaw cycles.

- Decomposition Signs: Discoloration (yellow to brown) indicates iodine loss; validate purity via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) before use .

Advanced Question: How does the substitution pattern of this compound compare to analogs in biological activity studies?

Methodological Answer:

While direct biological data for this compound are limited, structural analogs provide insights:

| Compound | Substituents | Reported Activity | Source |

|---|---|---|---|

| 3-Iodo-5-methylpyridin-2-amine | Iodo (3), methyl (5) | Neuroprotective | |

| 6-Methoxypyridin-2-amine | Methoxy (6) | Anti-inflammatory | |

| 4-Fluoro-3-iodo-2-methoxy | Fluoro (4), iodo (3) | Antiviral (in vitro) |

The 4,6-dimethyl groups in the target compound may enhance lipid solubility, potentially improving blood-brain barrier penetration, but could reduce aqueous solubility—a trade-off requiring formulation studies .

Basic Question: What computational methods are suitable for modeling the electronic structure of this compound?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G(d) optimizes geometry and predicts frontier orbitals (HOMO/LUMO). The iodine atom’s heavy mass necessitates relativistic corrections (e.g., ZORA approximation) .

- Molecular Dynamics (MD): Simulates solvation effects in water/DMSO to assess aggregation tendencies caused by methyl groups .

Advanced Question: How can regioselectivity challenges in further functionalization be addressed?

Methodological Answer:

- Protecting Groups: Temporarily block the methoxy group (e.g., silylation with TBSCl) to direct electrophiles to the iodine-adjacent position .

- Directed ortho-Metalation: Use strong bases (LDA) to deprotonate positions ortho to directing groups (e.g., methoxy), enabling controlled functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.